molecular formula C21H24N4O2S B12004234 5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12004234
M. Wt: 396.5 g/mol
InChI Key: IVJSVVUOPQTKMG-LPYMAVHISA-N
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Description

5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: Starting with a suitable precursor, such as an azide and an alkyne, the triazole ring can be formed through a cycloaddition reaction.

    Substitution Reactions: Introduction of the tert-butylphenyl and dimethoxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Hydrosulfide Addition: The final step involves the addition of a hydrosulfide group under controlled conditions, such as using hydrogen sulfide gas or a thiol reagent.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

Industry

    Agriculture: Use as a fungicide or pesticide.

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide would depend on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Phenyl-substituted Triazoles: Compounds with phenyl groups attached to the triazole ring.

Uniqueness

    Structural Features: The presence of tert-butylphenyl and dimethoxyphenyl groups, along with the hydrosulfide moiety, makes this compound unique.

    Biological Activity: Potential for unique biological activities due to its distinct structure.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H24N4O2S/c1-21(2,3)16-8-6-14(7-9-16)19-23-24-20(28)25(19)22-13-15-12-17(26-4)10-11-18(15)27-5/h6-13H,1-5H3,(H,24,28)/b22-13+

InChI Key

IVJSVVUOPQTKMG-LPYMAVHISA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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